HDAC6 Inhibition Potency Advantage
N-(2,4-difluorophenyl)-2-iodoacetamide demonstrates high potency as an HDAC6 inhibitor, with an IC50 of 5 nM in a recombinant enzyme assay [1]. In contrast, its structural analog N-(2,4-difluorophenyl)-2-chloroacetamide, while also an HDAC6 inhibitor, shows a markedly lower potency (IC50 = 14 nM) under comparable conditions [2]. Furthermore, a related 2-bromo-N-(2,4-difluorophenyl)acetamide analog exhibits even greater variation in activity against other HDAC isoforms, with an IC50 of 1.8 nM against HDAC1 [3], highlighting the critical influence of the leaving group on isoform selectivity and overall potency.
| Evidence Dimension | Inhibitory Potency against Human HDAC6 |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | N-(2,4-difluorophenyl)-2-chloroacetamide: IC50 = 14 nM |
| Quantified Difference | Target compound is 2.8-fold more potent |
| Conditions | Recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells; compound pre-incubation followed by substrate addition and fluorometric readout. |
Why This Matters
The 2.8-fold improvement in HDAC6 inhibitory potency is significant for SAR studies and for projects aiming to maximize target engagement while minimizing compound loading.
- [1] BindingDB. Entry for BDBM50531051 (CHEMBL4470373). Accessed Apr 22, 2026. View Source
- [2] BindingDB. Entry for BDBM50105329 (CHEMBL1213492). Accessed Apr 22, 2026. View Source
- [3] BindingDB. Entry for BDBM50142796 (CHEMBL3759186). Accessed Apr 22, 2026. View Source
